

Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides

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Compound of Interest

Compound Name: 4,5-Dibromo-2-methylpyridazin-3-one

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This document provides detailed application notes and experimental protocols for the synthesis of pyridazinone-based herbicides. It covers common synthetic strategies, specific protocols for notable pyridazinone herbicides like Chloridazon, and an overview of their primary mechanisms of action, including inhibition of Photosystem II and carotenoid biosynthesis.

Introduction to Pyridazinone Herbicides

Pyridazinone derivatives represent a significant class of heterocyclic compounds widely utilized in agriculture as herbicides.^{[1][2]} Their core structure, a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, serves as a versatile scaffold for chemical modification, leading to a broad spectrum of activity.^{[2][3]} These herbicides are effective against a variety of broadleaf weeds and grasses.^{[4][5]}

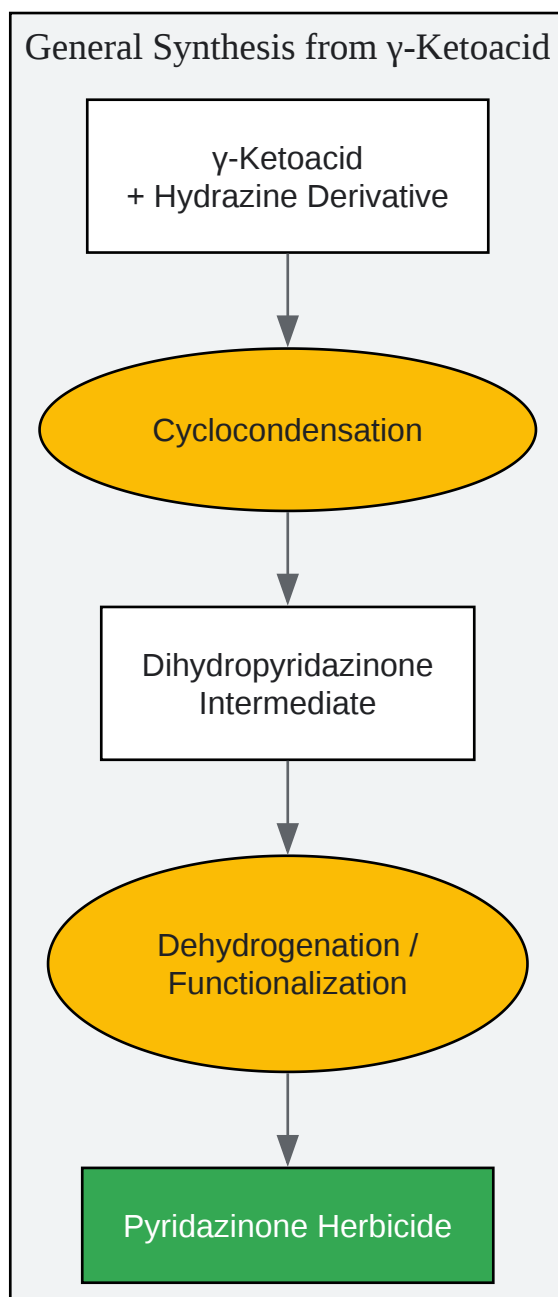
The primary modes of action for most pyridazinone herbicides involve the disruption of essential plant physiological processes. Many, like Chloridazon, act as inhibitors of photosynthesis by blocking the electron transport chain at Photosystem II (PSII).^{[4][5]} Others, such as Norflurazon, function as bleaching herbicides by inhibiting carotenoid biosynthesis, which leads to the photodestruction of chlorophyll.^{[3][6][7]} Some newer derivatives have also been found to inhibit acetyl-coenzyme A carboxylase (ACCase), an enzyme critical for fatty acid synthesis.^{[8][9]}

General Synthetic Strategies

The synthesis of the pyridazinone core typically relies on the cyclocondensation of a hydrazine derivative with a precursor containing a 1,4-dicarbonyl or equivalent functionality. Common starting materials include γ -ketoacids, maleic anhydride derivatives, and mucochloric acid.

Synthesis from γ -Ketoacids

A prevalent method for forming the pyridazinone ring involves the reaction of γ -ketoacids with hydrazine or its derivatives. The initial reaction forms a hydrazone, which then undergoes intramolecular cyclization to yield the dihydropyridazinone ring. This can be followed by oxidation or other functional group manipulations to produce the final herbicidal compound.



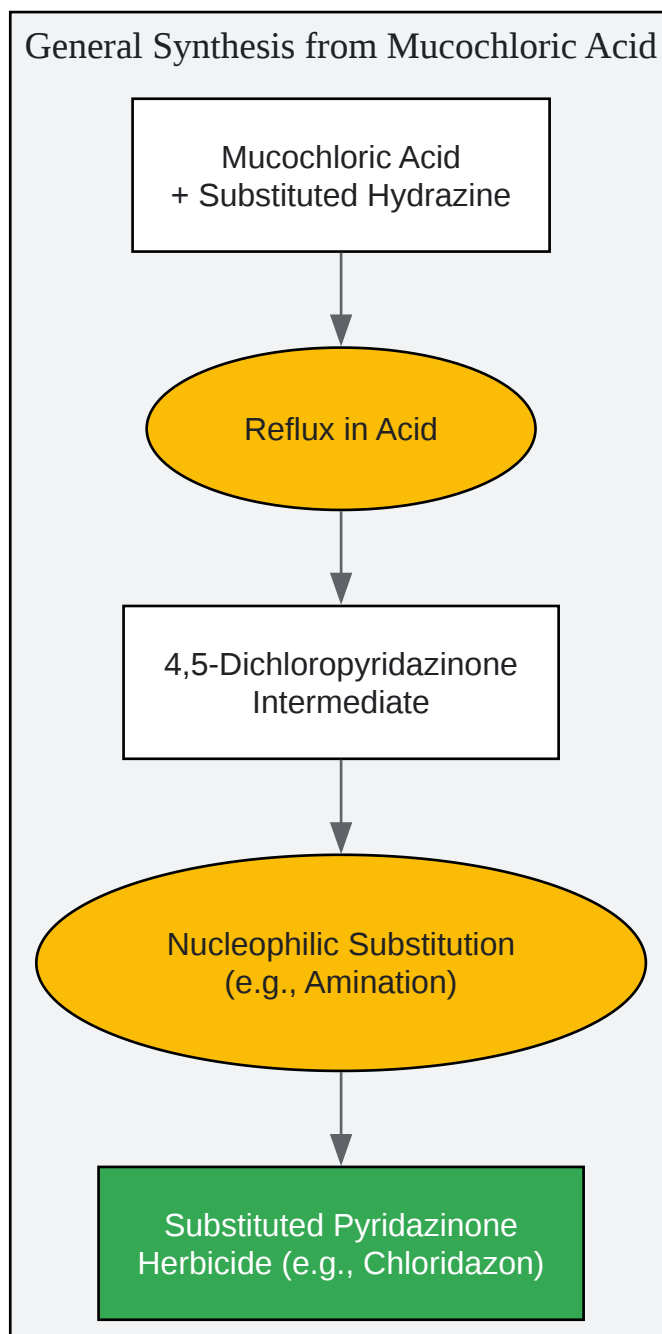
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Caption: General workflow for pyridazinone synthesis from γ -ketoacids.

Synthesis from Mucochloric Acid

Mucochloric acid is a key precursor for several chlorinated pyridazinone herbicides, including Chloridazon. The synthesis involves an initial reaction with a substituted hydrazine (e.g.,

phenylhydrazine) to form a dichloropyridazinone intermediate. Subsequent nucleophilic substitution, typically amination, at one of the chlorine positions yields the final active molecule.



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Caption: General workflow for pyridazinone synthesis from mucochloric acid.

Experimental Protocols & Data

The following sections provide detailed, step-by-step protocols for the synthesis of key pyridazinone herbicides and their intermediates.

Protocol 1: Synthesis of Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one)

Chloridazon synthesis is a two-step process starting from mucochloric acid. The first step involves the formation of the dichlorinated pyridazinone ring, followed by a selective amination.

Step 1: Synthesis of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one

This procedure is adapted from the reaction of mucochloric acid with a substituted phenylhydrazine.

- **Reaction Setup:** To a solution of mucochloric acid (14.99 g, 88.75 mmol) in 150 mL of dilute sulfuric acid (3M), add p-methylphenyl hydrazine (10.84 g, 88.75 mmol).^[10] Note: While the reference uses p-methylphenyl hydrazine, this step is analogous to the synthesis with phenylhydrazine for the Chloridazon backbone.
- **Reaction:** Stir the reaction mixture at room temperature to ensure homogeneity.
- **Reflux:** Heat the solution to reflux and maintain for 2 hours.^[10]
- **Work-up:** Cool the reaction mixture. The product will precipitate out of the solution.
- **Isolation:** Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Synthesis of 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one

This procedure involves the selective amination of the dichlorinated intermediate.

- **Reaction Setup:** In a small autoclave, combine 4,5-dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenylacetic acid (1.0 g) as a catalyst, and 20% aqueous ammonia (20 ml).^[1]
- **Reaction:** Heat the mixture to 100-110°C with constant stirring for 4 hours.^[1]

- **Cooling & Precipitation:** Cool the reaction mixture to room temperature. The desired product will precipitate.
- **Isolation:** Isolate the precipitate by filtration.
- **Purification:** Wash the solid with water and dry to obtain pure 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone.[1]

Step	Reactants	Conditions	Product	Yield	Reference(s)
1	Mucochloric acid, Phenylhydrazine derivative	Reflux in dilute H ₂ SO ₄ , 2 hours	4,5-Dichloro-2-phenylpyridazin-3(2H)-one	~96%	[10]
2	4,5-Dichloro-2-phenylpyridazin-3(2H)-one, Aqueous Ammonia	Autoclave, 100-110°C, 4 hours	5-amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon)	~91%	[1]

Protocol 2: Synthesis of Norflurazon Intermediate

The synthesis of Norflurazon, 4-chloro-5-(methylamino)-2-(α,α,α -trifluoro-m-tolyl)-3(2H)-pyridazinone, also begins with the formation of a dichloropyridazinone ring, which is then functionalized.

Step 1: Synthesis of 4,5-dichloro-2-(α,α,α -trifluoro-m-tolyl)-3(2H)-pyridazinone

- **Reaction Setup:** Prepare a solution of mucochloric acid in an appropriate solvent (e.g., aqueous acid).
- **Addition of Hydrazine:** Slowly add 3-(trifluoromethyl)phenylhydrazine to the mucochloric acid solution under stirring.

- **Cyclization:** Heat the mixture to reflux for several hours to facilitate the cyclocondensation reaction, forming the pyridazinone ring.
- **Isolation:** Upon cooling, the dichlorinated intermediate precipitates. Collect the solid by filtration, wash with water, and dry.

Step 2: Functionalization to Norflurazon

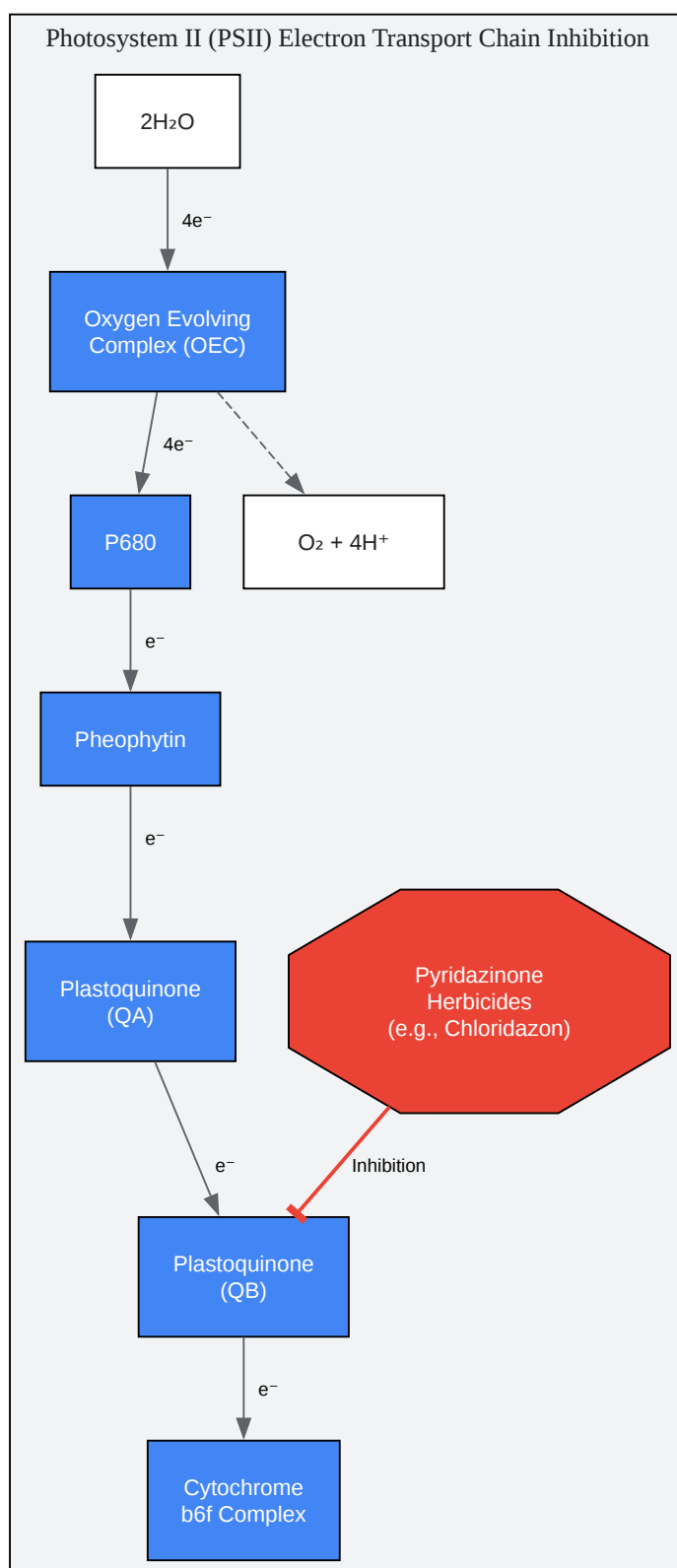
- **Reaction Setup:** Dissolve the dichlorinated intermediate from Step 1 in a suitable organic solvent such as acetonitrile or dimethylformamide.
- **Amination:** Add methylamine to the solution. The reaction selectively displaces the chlorine atom at the 5-position due to its higher reactivity.
- **Reaction Conditions:** Carry out the reaction under controlled temperature and pH to ensure high yield and regioselectivity.
- **Purification:** After the reaction is complete, the solvent is removed, and the crude product is purified, typically by recrystallization, to yield pure Norflurazon.

Step	Reactants	Conditions	Product	Yield	Reference(s)
1	Mucochloric acid, 3-(Trifluoromethyl)phenylhydrazine	Reflux	4,5-dichloro-2-(α,α,α -trifluoro-m-tolyl)-3(2H)-pyridazinone	Good-Excellent	[9]
2	4,5-dichloro-2-(α,α,α -trifluoro-m-tolyl)-3(2H)-pyridazinone, Methylamine	Controlled Temperature/pH in Acetonitrile	4-chloro-5-(methylamino)-2-(α,α,α -trifluoro-m-tolyl)-3(2H)-pyridazinone	High	[11]

Mechanisms of Action

Inhibition of Photosystem II (PSII)

A primary mode of action for many pyridazinone herbicides is the inhibition of photosynthesis. [4] These compounds bind to the D1 protein in Photosystem II, specifically at the QB binding site. This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The interruption of the photosynthetic electron transport chain halts ATP and NADPH production, leading to a rapid cessation of carbon fixation and ultimately plant death.[12][13][14]

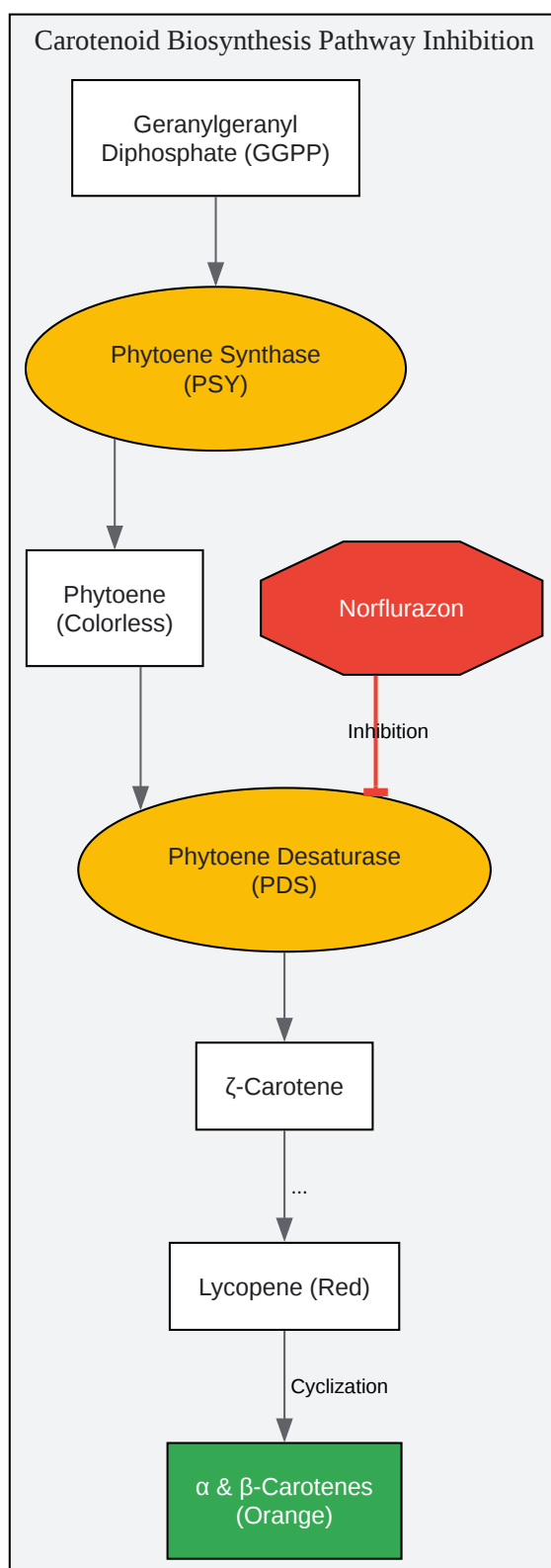


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Caption: Pyridazinones block electron flow from QA to QB in Photosystem II.

Inhibition of Carotenoid Biosynthesis

Bleaching herbicides like Norflurazon interfere with the carotenoid biosynthesis pathway.^[3] Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. Norflurazon specifically inhibits the enzyme phytoene desaturase (PDS).^{[7][15]} This enzyme is responsible for converting the colorless carotenoid precursor, phytoene, into ζ -carotene through a series of desaturation steps.^{[16][17]} The inhibition leads to an accumulation of phytoene and prevents the formation of colored carotenoids. Without the protective carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic white or bleached appearance of treated plants.^{[3][15]}



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Caption: Norflurazon inhibits Phytoene Desaturase (PDS) in the carotenoid pathway.

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